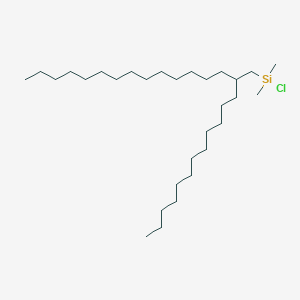

13-(Chlorodimethylsilylmethyl)-heptacosane

Description

Properties

IUPAC Name |

chloro-(2-dodecylhexadecyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H63ClSi/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-30(29-32(3,4)31)27-25-23-21-19-16-14-12-10-8-6-2/h30H,5-29H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQJDNIOSMFXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H63ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Chlorodimethylsilylmethyl Heptacosane Analogues

Precision Synthesis of Highly Functionalized Alkyl Chain Precursors

The construction of the C27 alkyl chain, specifically functionalized at the C13 position, is the foundational step in synthesizing the target molecule. This process demands precise control over the placement of functional groups on a long-chain alkane.

Stereoselective and Regioselective Functionalization Strategies

Achieving site-selectivity on a long alkane chain like heptacosane (B1219689) (a straight-chain alkane with 27 carbon atoms) is a significant chemical challenge due to the presence of numerous similar C-H bonds. nih.gov Modern synthetic chemistry has developed catalyst-controlled reactions to overcome this hurdle, moving beyond substrate-controlled methods that rely on pre-existing functional groups.

Catalyst-Controlled C-H Functionalization: Inspired by the site-selectivity of enzymes like Cytochrome P450, chemists have designed transition-metal catalysts, particularly those based on dirhodium, that can differentiate between C-H bonds based on their steric accessibility. nih.gov By selecting the appropriate catalyst, it is possible to direct functionalization to specific secondary or tertiary C-H bonds, even in complex molecules. nih.gov For a precursor to 13-(Chlorodimethylsilylmethyl)-heptacosane, a catalyst would be chosen to selectively functionalize the C-H bond at the C13 position.

Regioselective Hydrometallation: Another strategy involves the use of a precursor alkene, such as heptacos-13-ene. Hydrometallation reactions, for instance using zirconium-based reagents, can add a metal-hydride bond across the double bond with high regioselectivity, creating a functional handle at the desired carbon atom. epo.org

Solvent Effects in Regioselectivity: The choice of solvent can significantly influence the regioselectivity of functionalization reactions, particularly for molecules with tautomerizable groups. While not directly applicable to a simple alkane, this principle is crucial when functionalized precursors are used, as the solvent can alter reaction pathways and energy barriers, thereby favoring one constitutional isomer over another. mdpi.com

Elaboration of Long-Chain Alkanes via Advanced Organic Transformations

Synthesizing or modifying long-chain alkanes often involves techniques that extend shorter carbon chains or introduce functionality through robust chemical transformations.

Chain Extension Methodologies: Traditional methods for extending carbon chains include the malonic ester synthesis (adding two carbons at a time) or using Grignard reagents with epoxides (adding two or three carbons). epo.org However, these can be laborious for building a C27 chain. More advanced cross-coupling reactions, such as Suzuki or Kumada coupling, can be employed to join larger fragments, significantly shortening the synthetic route.

Hydroisomerization and Hydrocracking: In refining and bulk chemical production, hydroisomerization is used to introduce branching into long-chain alkanes to improve their physical properties. mdpi.com While the goal here is a specific linear functionalized alkane, understanding the conditions that favor or suppress isomerization is critical. These processes are typically catalyzed by bifunctional catalysts containing both metal sites and acid sites. mdpi.com For the synthesis of a specific isomer like the 13-substituted heptacosane, such isomerization reactions must be strictly avoided.

Biocatalytic Approaches: Nature synthesizes long-chain alkanes through specific enzymatic pathways. For instance, the bacterium Vibrio furnissii M1 can produce alkanes via a pathway involving fatty acids and 1-alcohols as intermediates. nih.gov While not yet a mainstream laboratory technique for this specific target, biocatalysis represents a potential future direction for the highly selective synthesis of long-chain functionalized alkanes.

Advanced Chlorosilylation Techniques

Once the heptacosane precursor is functionalized at the C13 position (e.g., with a methyl group that can be further modified or a leaving group), the next critical phase is the introduction of the chlorodimethylsilyl group. This is achieved through advanced chlorosilylation methods that ensure the formation of the crucial Si-Cl bond.

Direct Halogenation of Organosilicon Intermediates

Direct halogenation involves the introduction of a chlorine atom onto a silicon center that is already part of the molecular framework.

The "Direct Process": The cornerstone of industrial organosilicon chemistry is the Müller-Rochow Direct Process, where elemental silicon reacts with alkyl halides at high temperatures over a copper catalyst to produce alkylchlorosilanes. mdpi.comsci-hub.se While this is a bulk process, its principles can be adapted. A modified approach could involve reacting a C13-functionalized heptacosane derivative (e.g., 13-(chloromethyl)-heptacosane) with a silicon-copper contact mass. researchgate.net This would generate a mixture of silylated products, from which the desired 13-((chlorodimethylsilyl)methyl)-heptacosane could be isolated.

Electrochemical Reduction: A modern alternative involves the electrochemical reduction of chlorosilanes to generate highly reactive silyl (B83357) radical or silyl anion intermediates. nih.govacs.org For instance, a precursor like 13-(trichlorosilylmethyl)-heptacosane could be selectively reduced in the presence of a methyl source to yield the target compound. This method offers high control via the applied electric potential, avoiding harsh reagents. acs.org

Controlled Halogen Exchange Reactions for Si-Cl Bond Formation

An alternative to direct chlorination is to synthesize a different halosilyl or alkoxysilyl derivative first and then perform an exchange reaction to form the more reactive Si-Cl bond.

Fluoride-Chloride Exchange: Halogen exchange reactions are common in inorganic and organometallic chemistry. google.comgoogle.com A precursor such as 13-((fluorodimethylsilyl)methyl)-heptacosane could be treated with a chloride source under specific conditions to yield the desired chlorosilane. The reaction equilibrium is driven by factors like lattice energies of the resulting salts or the use of aprotic solvents. google.com

Alkoxy-Chloride Exchange: It is often synthetically easier to prepare an alkoxysilane (e.g., a methoxysilane or ethoxysilane) which is more stable to handle. The Si-OR bond can then be readily converted to a Si-Cl bond by reacting the alkoxysilane with a chlorinating agent like thionyl chloride (SOCl₂), acetyl chloride, or hydrogen chloride. This is a standard and high-yielding transformation in silicon chemistry.

Optimization of Reaction Kinetics and Thermodynamics for Enhanced Yield and Selectivity

To make the synthesis of this compound and its analogues viable, reaction conditions must be optimized to maximize yield and purity. This involves a careful study of the kinetics and thermodynamics of the key silylation steps.

Influence of Temperature and Time: Silylation reaction rates are highly dependent on temperature. In a study optimizing the silylation of silica (B1680970) surfaces, a full factorial design of experiment revealed a clear optimal range for both reaction time and temperature to achieve the highest surface coverage. nih.gov Applying similar systematic optimization to the synthesis of the target molecule can significantly improve yields by balancing the rate of the desired reaction against potential side reactions or decomposition at higher temperatures. nih.gov

Catalyst and Solvent Effects: The choice of catalyst and solvent plays a pivotal role in the kinetics of silylation. The catalytic activity of N-methylimidazole (NMI) has been shown to be significantly higher than other catalysts in certain silylation reactions. rsc.org The solvent can also dramatically influence reaction rates through solvophobic effects and by stabilizing or destabilizing transition states. rsc.org For example, rates can be enhanced in solvents where attractive dispersion forces between large reactant groups are maximized. rsc.org

Kinetic Resolution: In cases where chiral analogues are being synthesized, dynamic kinetic resolution (DKR) can be employed. This technique combines a rapid racemization of the starting alcohol with a slower, enantioselective silylation step, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. nih.gov This requires careful matching of two orthogonal catalysts—one for racemization and one for the enantioselective silylation. nih.gov

Below is a table summarizing key parameters that can be optimized for silylation reactions based on published research findings.

| Parameter | Effect on Reaction | Research Finding |

| Temperature | Affects reaction rate and can influence selectivity. | An optimal temperature exists that maximizes yield before degradation or side reactions dominate. nih.gov |

| Reaction Time | Determines the extent of conversion. | Must be optimized in conjunction with temperature to achieve maximum product formation. nih.gov |

| Catalyst | Can dramatically increase reaction rate and influence selectivity. | N-methylimidazole (NMI) can be significantly faster than other catalysts like isothioureas. rsc.org |

| Solvent | Influences reaction rates through solvation and solvophobic effects. | Rate constants can be enhanced in solvents that promote attractive dispersion forces between reactants. rsc.org |

| Substrate Sterics | Steric hindrance can slow down reactions. | For large substrates, attractive dispersion forces can overcome steric repulsion and accelerate the reaction. rsc.org |

| Reagent Concentration | Affects the reaction order and rate. | Silylation reactions can exhibit complex, non-integer order kinetics with respect to the silyl chloride concentration. rsc.org |

Chromatographic and Crystallization Methodologies for High-Purity Compound Isolation

The purification of this compound from the reaction mixture and any byproducts is a critical step to obtain a high-purity compound. Given its high molecular weight, branched structure, and the presence of a reactive chlorosilyl group, a combination of chromatographic and crystallization techniques would likely be employed.

Chromatographic Methodologies

Column Chromatography:

Flash column chromatography is a primary and widely used technique for the purification of organic compounds. For a non-polar compound like this compound, a silica gel stationary phase would be suitable. The mobile phase would typically be a non-polar solvent or a mixture of non-polar solvents, such as hexane or a hexane/ethyl acetate gradient. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. The desired product, being relatively non-polar, would elute relatively quickly, while more polar impurities would be retained on the column for longer.

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A normal-phase HPLC setup with a silica or alumina column and a non-polar mobile phase (e.g., hexane, isooctane) could be effective. Alternatively, reversed-phase HPLC (RP-HPLC) could be used with a C18-functionalized silica stationary phase and a polar mobile phase, such as a mixture of acetonitrile and isopropanol. The choice between normal-phase and reversed-phase would depend on the polarity of the impurities that need to be removed.

Interactive Table: Illustrative HPLC Parameters for Purification of Long-Chain Alkylsilanes

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

|---|---|---|

| Stationary Phase | Silica Gel (5 µm) | C18-functionalized Silica (5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (99:1 v/v) | Acetonitrile / Isopropanol (80:20 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | Refractive Index (RI) or UV (low λ) | Refractive Index (RI) or UV (low λ) |

| Column Temperature | Ambient | 35 °C |

Note: This data is illustrative for a class of similar compounds and not specific experimental data for this compound.

Crystallization Methodologies

Crystallization is a powerful technique for the final purification of solid compounds. The principle is based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. For a long-chain alkane derivative like this compound, which is expected to be a solid at room temperature, crystallization from a suitable solvent would be an effective final purification step.

The choice of solvent is crucial. An ideal solvent would dissolve the compound well at an elevated temperature but poorly at a lower temperature. For non-polar compounds like this, solvents such as acetone, ethanol, or mixtures of a good solvent (like dichloromethane) and a poor solvent (like methanol) are often effective. The process would involve dissolving the crude product in a minimal amount of the hot solvent and then allowing the solution to cool slowly. The pure compound should crystallize out, leaving the impurities dissolved in the mother liquor. The resulting crystals would then be isolated by filtration and washed with a small amount of cold solvent.

Interactive Table: Potential Crystallization Solvents for Long-Chain Alkane Derivatives

| Solvent/Solvent System | Rationale |

|---|---|

| Acetone | Good solvent for non-polar compounds at reflux, with decreased solubility upon cooling. |

| Ethanol | Similar properties to acetone, often used for recrystallizing hydrocarbons. |

| Dichloromethane/Methanol | A polar aprotic/polar protic mixture that can be fine-tuned for optimal solubility characteristics. |

Note: The suitability of these solvents would need to be determined experimentally for this compound.

Mechanistic Elucidation of Silicon Halogen Reactivity and Transformations

Detailed Investigations into Nucleophilic Substitution at the Silicon Center

Nucleophilic substitution at the silicon atom in 13-(Chlorodimethylsilylmethyl)-heptacosane is a fundamental reaction pathway for its derivatization. This process typically proceeds via a concerted S(_N)2-type mechanism, where the incoming nucleophile attacks the silicon center, leading to the displacement of the chloride leaving group.

The rate and mechanism of nucleophilic substitution at the silicon center are significantly influenced by both steric and electronic factors.

Steric Factors: The heptacosane (B1219689) chain, being a large and sterically demanding substituent, exerts considerable steric hindrance around the silicon atom. This bulkiness can impede the approach of nucleophiles, thereby slowing down the rate of substitution compared to less hindered chlorosilanes. The two methyl groups also contribute to the steric crowding at the silicon center.

Electronic Factors: The electron-donating nature of the alkyl groups (heptacosane and two methyls) increases the electron density at the silicon atom. This effect can slightly reduce the electrophilicity of the silicon center, making it less reactive towards nucleophiles. However, the primary driving force for the reaction remains the highly polar Si-Cl bond.

Table 1: Hypothetical Relative Reaction Rates of Nucleophilic Substitution for Various Chlorosilanes

| Chlorosilane | Nucleophile | Relative Rate | Primary Influencing Factor |

| Trimethylchlorosilane | H₂O | 100 | Minimal steric hindrance |

| tert-Butyldimethylchlorosilane | H₂O | 10 | Significant steric hindrance |

| This compound | H₂O | <1 | Extreme steric hindrance |

| Dimethyldichlorosilane | H₂O | >100 | Higher electrophilicity of Si |

This table presents hypothetical data to illustrate the expected trend in reactivity based on steric hindrance.

Kinetic studies of the solvolysis of chlorosilanes provide valuable information about the reaction mechanism and the stability of the transition state. For this compound, the rate of Si-Cl bond cleavage is expected to be highly dependent on the solvent polarity and the nature of the nucleophile.

In polar protic solvents, such as a mixture of water and ethanol, the solvolysis reaction proceeds with the solvent molecules acting as nucleophiles. The rate of reaction can be monitored by measuring the change in concentration of the starting material or the formation of the corresponding silanol (B1196071). The reaction is anticipated to follow first-order kinetics, consistent with an S(_N)2-type mechanism where the concentration of the chlorosilane is the rate-determining factor.

Table 2: Hypothetical Kinetic Data for the Solvolysis of a Model Long-Chain Alkylchlorosilane in 70% Aqueous Ethanol

| Time (s) | [Alkylchlorosilane] (M) | ln[Alkylchlorosilane] |

| 0 | 0.100 | -2.303 |

| 60 | 0.085 | -2.465 |

| 120 | 0.072 | -2.631 |

| 180 | 0.061 | -2.797 |

| 240 | 0.052 | -2.957 |

| 300 | 0.044 | -3.124 |

This table presents hypothetical data for a model long-chain alkylchlorosilane to illustrate the expected first-order kinetics.

Electrophilic Activation and Reactions Involving the Alkyl Chain Moiety

While the primary site of reactivity is the Si-Cl bond, the long heptacosane chain can undergo reactions under conditions of electrophilic activation. The C-H bonds in the alkyl chain are generally unreactive, but they can be functionalized using powerful electrophiles or catalytic systems.

Electrophilic substitution on the alkyl chain is challenging due to the lack of directing groups and the high bond dissociation energy of C-H bonds. However, late-stage functionalization techniques using transition metal catalysts can enable the introduction of functional groups at specific positions along the chain, although selectivity can be an issue. The presence of the bulky silyl (B83357) group might offer some directing effect in certain catalytic systems, favoring functionalization at positions remote from the silicon center to minimize steric clash.

Exploration of Catalytic Systems for Selective Organosilicon Transformations

Catalytic systems play a crucial role in enhancing the reactivity and selectivity of transformations involving this compound. For instance, the hydrosilylation of unsaturated compounds with the corresponding hydrosilane (obtained by reduction of the chlorosilane) can be catalyzed by transition metals like platinum, rhodium, and iridium.

Furthermore, cross-coupling reactions catalyzed by palladium or nickel complexes can be employed to form new carbon-carbon or carbon-heteroatom bonds at the silicon center. These catalytic methods allow for the synthesis of a wide range of functionalized long-chain organosilanes that would be difficult to access through traditional nucleophilic substitution reactions.

Radical and Organometallic Pathways in the Derivatization of Chlorosilanes

In addition to polar reactions, this compound can undergo transformations via radical and organometallic pathways.

Radical Reactions: The Si-Cl bond can be cleaved homolytically under photolytic or radical-initiated conditions to generate a silyl radical. This reactive intermediate can participate in various radical reactions, such as addition to alkenes or alkynes, or halogen abstraction reactions.

Organometallic Pathways: The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), provides a powerful method for the formation of new Si-C bonds. These reactions proceed via a nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic silicon atom. The choice of the organometallic reagent and reaction conditions can influence the outcome of the reaction, allowing for the introduction of a wide variety of organic substituents.

Advanced Spectroscopic and Crystallographic Analyses for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural analysis of organic compounds, offering detailed insights into the chemical environment of magnetically active nuclei. For 13-(Chlorodimethylsilylmethyl)-heptacosane, a multi-nuclear and multi-dimensional NMR approach is essential for a complete structural assignment.

A thorough analysis of one-dimensional ¹H, ¹³C, and ²⁹Si NMR spectra provides the initial and most fundamental layer of structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be dominated by signals corresponding to the long heptacosane (B1219689) chain. The numerous methylene (B1212753) (-CH₂-) groups would produce a large, complex multiplet in the range of δ 1.2-1.4 ppm. The terminal methyl (-CH₃) groups of the alkane chain would appear as a triplet around δ 0.8-0.9 ppm. The methine proton (-CH-) at the C13 position, bonded to the silylmethyl group, would likely resonate as a multiplet at a slightly downfield-shifted region compared to the other methylene protons, owing to the influence of the silicon atom. The protons of the dimethylsilyl group would give rise to a sharp singlet, integrating to six protons, in the upfield region of the spectrum, typically between δ 0.0 and 0.5 ppm. The two protons of the methylene bridge between the silicon and the C13 carbon (-Si-CH₂-C) would appear as a doublet, with its chemical shift influenced by both the silicon and the alkyl chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a clearer picture of the carbon framework. The terminal methyl carbons of the heptacosane chain are expected to resonate at approximately δ 14 ppm. The internal methylene carbons would produce a series of closely spaced signals around δ 22-34 ppm. The methine carbon at C13, being a point of substitution, would have a distinct chemical shift. The two methyl carbons attached to the silicon atom would appear as a single resonance in the upfield region, typically between δ 0 and 5 ppm. The methylene carbon of the -Si-CH₂-C- linker would also have a characteristic chemical shift.

²⁹Si NMR Spectroscopy: Silicon-29 NMR, although less sensitive, is crucial for confirming the presence and chemical environment of the silicon atom. A single resonance is expected for the dimethylsilyl group, with a chemical shift that is characteristic of a chlorodimethylsilyl moiety.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.1 | s | 6H | Si-(CH ₃)₂ |

| ~0.5 | d | 2H | Si-CH ₂-C |

| ~0.88 | t | 6H | Chain CH ₃ |

| ~1.25 | m | ~48H | Chain -(CH ₂)n- |

| ~1.5 | m | 1H | CH at C13 |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~1.0 | Si-(C H₃)₂ |

| ~14.1 | Chain C H₃ |

| ~22.7 | Chain -C H₂- |

| ~29.7 | Chain -C H₂- |

| ~31.9 | Chain -C H₂- |

| ~35.0 | C H at C13 |

| ~20.0 | Si-C H₂-C |

To unambiguously connect the protons and carbons and thus confirm the molecular structure, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. This would be instrumental in tracing the connectivity of the long alkyl chain and confirming the coupling between the methine proton at C13 and its neighboring methylene protons, as well as the coupling within the -Si-CH₂-CH- fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would allow for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the proton signal at ~1.5 ppm to the methine carbon at ~35.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity across quaternary carbons and heteroatoms. For this compound, HMBC would show correlations from the protons of the dimethylsilyl group to the silicon-bound methyl carbons and the methylene bridge carbon. It would also show correlations from the methylene bridge protons to the silicon atom, the C13 carbon, and the dimethylsilyl carbons, thus unequivocally establishing the silylmethyl substitution at the C13 position of the heptacosane backbone.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a characteristic fingerprint of the molecule by probing its vibrational modes.

FTIR Spectroscopy: The FTIR spectrum would be characterized by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region, indicative of the long alkane chain. C-H bending vibrations would be observed around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock). The presence of the Si-C bond would give rise to a characteristic absorption band, typically in the 700-850 cm⁻¹ region. The Si-Cl bond would also have a characteristic stretching vibration, expected in the 450-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric C-H stretching and Si-C stretching vibrations are often strong in the Raman spectrum. The Si-Cl stretch would also be observable.

Hypothetical Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 2955-2965 | C-H stretch (asymmetric, CH₃) | FTIR, Raman |

| 2850-2860 | C-H stretch (symmetric, CH₂) | FTIR, Raman |

| 1460-1470 | C-H bend (scissoring, CH₂) | FTIR |

| 750-850 | Si-C stretch | FTIR, Raman |

| 450-600 | Si-Cl stretch | FTIR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy and for gaining structural insights through fragmentation analysis.

Precise Molecular Weight: Using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), HRMS would provide a highly accurate mass of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the unambiguous determination of the molecular formula, C₃₀H₆₃ClSi.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation would include the loss of a chlorine atom, the loss of a methyl group from the silyl (B83357) moiety, and cleavage of the C-C bonds along the heptacosane chain, leading to a series of alkyl fragments separated by 14 Da (the mass of a CH₂ group). Cleavage at the C13 position would also produce characteristic fragment ions.

Advanced Chromatographic-Mass Spectrometric Coupling Techniques for Purity Assessment

To ensure the integrity of the spectroscopic data, the purity of the compound must be rigorously assessed. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideally suited for this purpose. These methods separate the target compound from any impurities, and the mass spectrometer provides identification of both the main component and any minor constituents, thus confirming the homogeneity of the sample used for structural analysis.

Computational Chemistry and Theoretical Modeling of Organosilicon Systems

Quantum Mechanical Calculations (DFT, ab initio) for Electronic Structure and Bond Characterization

Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding in molecules like 13-(Chlorodimethylsilylmethyl)-heptacosane. Two of the most powerful and widely used methods are Density Functional Theory (DFT) and ab initio calculations.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nih.govresearchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous way to approximate the solutions to the Schrödinger equation for a given molecule. researchgate.net For a molecule such as this compound, ab initio calculations can be computationally intensive due to the large number of atoms. However, they are invaluable for providing benchmark data on simpler analogous systems to validate other methods.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for systems of this size. nih.govresearchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. nih.gov This approach is generally less computationally expensive than high-level ab initio methods, allowing for the study of larger and more complex molecules. researchgate.net Functionals like B3LYP and PBE are commonly used to investigate the geometries and electronic properties of organosilicon compounds. researchgate.net

For this compound, DFT calculations would be employed to determine key electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic behavior. The distribution of electron density and the nature of the chemical bonds, particularly the Si-C, Si-Cl, and C-H bonds, can be analyzed in detail.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

Note: The data in this table is hypothetical and serves as an illustration of the types of results obtained from DFT calculations.

Computational Prediction of Reactivity and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. nih.gov For this compound, a key reactive site is the chlorodimethylsilyl group. The silicon-chlorine bond is susceptible to nucleophilic attack, leading to substitution reactions.

Transition state theory, combined with quantum mechanical calculations, allows for the determination of activation energies and the identification of transition state structures. By mapping the potential energy surface of a reaction, chemists can understand the step-by-step process of bond breaking and formation. nih.govacs.org

For example, the hydrolysis of the Si-Cl bond in this compound to form a silanol (B1196071) is a reaction of significant interest. Computational modeling can predict the energy barrier for this reaction and determine whether it proceeds through an associative or dissociative mechanism. This information is critical for understanding the stability of the compound and its potential applications, for instance, in surface modification where the formation of silanol is a key step for grafting onto substrates. researchgate.net

Table 2: Calculated Activation Energies for the Hydrolysis of the Si-Cl Bond in a Model System (trimethylchlorosilane)

| Mechanistic Step | Activation Energy (kcal/mol) |

|---|---|

| Formation of pentacoordinate intermediate | 5.8 |

| Proton transfer to chlorine | 12.3 |

Note: This data is based on a model system and is intended to be illustrative of the insights gained from computational predictions of reactivity.

Conformational Analysis and Energy Landscape Mapping of Long-Chain Organosilanes

The long heptacosane (B1219689) chain in this compound allows for a vast number of possible conformations. Understanding the preferred shapes and the energy differences between them is crucial, as the conformation can significantly influence the physical and chemical properties of the molecule.

Computational methods can map the conformational energy landscape, identifying the low-energy conformers (local minima) and the energy barriers (saddle points) that separate them. chemrxiv.orgacs.org This provides a statistical picture of the conformational ensemble at a given temperature. For long-chain molecules, techniques like molecular mechanics force fields (e.g., MMFF, AMBER) are often used for an initial broad search of the conformational space, followed by higher-level quantum mechanical calculations to refine the energies of the most stable conformers.

Table 3: Relative Energies of Different Conformations of a Decane Chain (as a model for a segment of the heptacosane chain)

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| All-trans (linear) | 0.0 |

| Single gauche kink | 0.6 |

| Double gauche kink (g+g-) | 3.5 |

Note: This data represents a simplified model to illustrate the energetic differences between alkane conformations.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Aggregation Behavior

While quantum mechanics is excellent for describing the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large number of molecules and their interactions over time. mdpi.comnih.govchemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the prediction of macroscopic properties from the underlying microscopic interactions. mdpi.comnih.gov

For a compound like this compound, MD simulations can provide insights into how these molecules pack in the solid state or how they behave in a solvent. The simulations can reveal the nature of intermolecular forces, which for this molecule would be dominated by van der Waals interactions between the long alkyl chains. youtube.comyoutube.com The polar chlorodimethylsilyl group may also lead to specific dipole-dipole interactions that could influence the aggregation behavior. youtube.com

By simulating the system at different temperatures and concentrations, researchers can study phenomena such as self-assembly, micelle formation in solution, or the structure of a self-assembled monolayer on a surface. uni-regensburg.de These simulations are crucial for designing and understanding materials based on long-chain organosilanes. chemrxiv.org

Table 4: Intermolecular Interaction Energies for a Dimer of this compound in a Parallel Alignment

| Interaction Type | Energy (kcal/mol) |

|---|---|

| Van der Waals (Alkyl Chains) | -15.2 |

| Electrostatic (Silyl Groups) | -2.5 |

Note: The data in this table is hypothetical and for illustrative purposes to show the contributions to intermolecular interactions.

Role As a Versatile Synthetic Intermediate in Complex Chemical Architectures

Strategic Derivatization to Diverse Organosilicon Functional Groups

The chlorodimethylsilyl moiety in 13-(Chlorodimethylsilylmethyl)-heptacosane is a versatile precursor for the synthesis of various organosilicon functional groups. The high reactivity of the Si-Cl bond facilitates its conversion into a range of other silyl (B83357) derivatives through nucleophilic substitution reactions.

The conversion of this compound into alkoxysilanes, aminosilanes, and hydrosilanes represents fundamental transformations that open up avenues for further functionalization and application.

Alkoxysilanes are readily synthesized by the reaction of this compound with alcohols. This alcoholysis reaction typically proceeds in the presence of a base, such as a tertiary amine (e.g., triethylamine), to neutralize the hydrochloric acid byproduct. The resulting alkoxysilanes are crucial intermediates for the formation of siloxane bonds through hydrolysis and condensation.

Aminosilanes are prepared by the aminolysis of the chlorosilane with primary or secondary amines. Similar to alcoholysis, this reaction often requires a stoichiometric amount of a non-nucleophilic base or an excess of the amine to act as an HCl scavenger. These derivatives are valuable in surface modification and as coupling agents.

Hydrosilanes , which contain a silicon-hydrogen bond, can be synthesized by the reduction of the chlorosilane using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄). Hydrosilanes are key reactants in hydrosilylation reactions, a powerful method for forming carbon-silicon bonds.

| Derivative Class | General Reaction Scheme | Reactant | Product |

| Alkoxysilane | R'-OH | Alcohol | 13-((Alkoxydimethylsilyl)methyl)-heptacosane |

| Aminosilane | R'₂NH | Amine | 13-((Aminodimethylsilyl)methyl)-heptacosane |

| Hydrosilane | [H]⁻ | Reducing Agent | 13-((Dimethylsilyl)methyl)-heptacosane |

The chlorodimethylsilyl group of this compound is a key functional group for the synthesis of polysiloxanes. Hydrolysis of the Si-Cl bond leads to the formation of a reactive silanol (B1196071) intermediate, 13-((Hydroxydimethylsilyl)methyl)-heptacosane. These silanols can then undergo condensation reactions to form siloxane (Si-O-Si) linkages.

Controlled hydrolysis and condensation of this compound can lead to the formation of linear or cyclic oligomers and high-molecular-weight polymers. The long heptacosane (B1219689) side chains would impart unique properties to the resulting polysiloxane, such as increased hydrophobicity, solubility in nonpolar organic solvents, and potentially liquid crystalline behavior. The structure of the final polysiloxane can be controlled by reaction conditions such as monomer concentration, temperature, and the presence of catalysts. Such materials could find applications as hydrophobic coatings, specialty lubricants, or as components in hybrid organic-inorganic materials. Industrial synthesis of polysiloxanes often involves the hydrolytic polycondensation of dichlorosilanes. researchgate.net

The chlorosilyl group can participate in cross-coupling reactions to form new carbon-silicon bonds, although this is less common than reactions at the Si-Cl bond. More significantly, the hydrosilane derivative, 13-((Dimethylsilyl)methyl)-heptacosane, is an ideal substrate for hydrosilylation reactions.

Hydrosilylation is the addition of a Si-H bond across a double or triple bond, typically catalyzed by transition metal complexes, most commonly platinum-based catalysts. mdpi.com This reaction allows for the attachment of the 13-(heptacosanylmethyl)dimethylsilyl group to a wide variety of organic molecules containing unsaturated carbon-carbon bonds, providing a powerful tool for the synthesis of complex functionalized organosilanes. The hydrosilylation of alkenes is a significant process in the silicon industry for producing silicon polymers and fine chemicals. mdpi.com

Cross-coupling reactions , such as the palladium-catalyzed coupling of organometallic reagents (e.g., Grignard or organolithium reagents) with the chlorosilane, can also be employed to form C-Si bonds. These reactions, while potentially challenging due to the steric hindrance of the long alkyl chain, would allow for the direct attachment of various organic moieties to the silicon atom. Palladium-catalyzed cross-coupling of monochlorosilanes with Grignard reagents has been shown to be an effective method for the preparation of a wide range of alkyl and aryl silanes. nih.gov

| Reaction Type | Reactant | Catalyst | Product |

| Hydrosilylation | Alkene/Alkyne | Platinum complex | 13-((Alkyldimethylsilyl)methyl)-heptacosane |

| Cross-Coupling | Organometallic Reagent (R'-MgX) | Palladium complex | 13-((R'-dimethylsilyl)methyl)-heptacosane |

Application in the Construction of Functionalized Organic Molecules via Silicon-Mediated Processes

Derivatives of this compound serve as valuable reagents in organic synthesis. For instance, the hydrosilane derivative can be used in reductive processes. Furthermore, the silyl group can be employed as a protecting group or as a control element in stereoselective reactions. The long alkyl chain can be leveraged to introduce solubility in nonpolar media or to direct the assembly of molecules in solution or on surfaces.

Development of Precursors for Advanced Coating and Surface Modification Technologies

Long-chain alkylsilanes are extensively used for surface modification due to their ability to form self-assembled monolayers (SAMs) on various substrates, such as silicon wafers, glass, and metal oxides. cfsilicones.comresearchgate.net this compound and its alkoxysilane derivatives are ideal precursors for this purpose. The chlorosilyl or alkoxysilyl group reacts with surface hydroxyl groups to form stable covalent bonds, while the long heptacosane chains pack together via van der Waals interactions to form a dense, hydrophobic layer. rsc.org

These SAMs can dramatically alter the surface properties, imparting hydrophobicity, lubricity, and resistance to corrosion and biofouling. The length of the alkyl chain plays a crucial role in the ordering and density of the monolayer. rsc.org Such coatings are valuable in a wide range of applications, including microelectronics, medical implants, and self-cleaning surfaces. cfsilicones.com

Building Block for Sophisticated Molecular Devices and Self-Assembled Systems

The amphiphilic nature of derivatives of this compound, with a polar silyl headgroup and a long nonpolar alkyl tail, makes them excellent building blocks for the construction of sophisticated molecular devices and self-assembled systems. In appropriate solvents, these molecules can self-assemble into various structures, such as micelles, vesicles, or liquid crystals.

Furthermore, when anchored to a surface as a SAM, the terminal end of the heptacosane chain can be further functionalized to create a tailored chemical interface. This allows for the precise control of surface chemistry and the immobilization of other molecules, such as catalysts, sensors, or biomolecules. The ability to form well-ordered, long-lived SAMs is critical for the development of molecular electronic devices. nih.gov

Future Directions and Emerging Research Opportunities in Long Chain Organosilicon Chemistry

Design and Synthesis of Next-Generation Catalysts for Chlorosilane Transformations

The transformation of chlorosilanes is a cornerstone of organosilicon chemistry. The development of highly efficient and selective catalysts is crucial for the synthesis of complex long-chain organosilicon compounds. Current research is focused on moving beyond traditional platinum-based catalysts, which, despite their effectiveness, are expensive and raise environmental concerns.

Next-generation catalysts are being designed to offer improved performance and sustainability. For instance, transition-metal complexes based on earth-abundant metals such as cobalt are showing promise in hydrosilylation and dehydrocoupling reactions. acs.org These catalysts can facilitate the addition of Si-H bonds across double bonds, a key step in the synthesis of many organosilane derivatives. Research is also active in the development of rhodium(I) catalysts that have demonstrated significantly improved efficiency and selectivity in the hydrosilylation of allyl chloride with trichlorosilane, achieving high turnover numbers. nih.gov

Another area of intense investigation is the use of hafnocene-based catalysts for the dehydrocoupling of hydrosilanes to form polysilanes. tandfonline.com The design of these catalysts, including the modification of ligands, can influence the rate of reaction and the molecular weight of the resulting polymers. Furthermore, the development of catalysts for the dismutation of chlorosilanes, which allows for the redistribution of substituents around the silicon atom, is being explored using ion-exchange resins like Amberlyst A21. mdpi.com

| Catalyst Type | Transformation | Key Advantages |

| Cobalt-based complexes | Hydrosilylation, Dehydrocoupling | Earth-abundant, sustainable acs.org |

| Rhodium(I) complexes | Hydrosilylation | High efficiency and selectivity nih.gov |

| Hafnocene-based systems | Dehydrocoupling | Control over polymer molecular weight tandfonline.com |

| Ion-exchange resins | Dismutation | Solid-phase catalysis, ease of separation mdpi.com |

Implementation of Sustainable and Green Chemistry Principles in Organosilicon Synthesis

The principles of green chemistry are increasingly influencing the synthesis of organosilicon compounds. A major focus is the reduction of hazardous byproducts and the use of renewable resources. The direct synthesis of organosilanes, known as the Müller-Rochow process, is a well-established industrial method that minimizes waste by directly reacting silicon with organic halides. mdpi.comacs.org However, there is a continuous drive to develop even more environmentally benign synthetic routes.

A significant emerging trend is the use of biomass as a source for silicon precursors. rsc.org Materials such as rice husks, which have a high silica (B1680970) content, can be converted into silicon-based materials for applications in energy storage and beyond. researchgate.netrsc.orgfrontiersin.orgfrontiersin.org This approach not only utilizes agricultural waste but also offers a renewable pathway to valuable silicon compounds.

Furthermore, research is exploring chlorine-free synthesis routes to avoid the production of corrosive hydrogen chloride. mdpi.com The direct synthesis of alkoxysilanes from alcohols and silicon is a promising alternative to the traditional chlorosilane-based methods. researchgate.net The development of these sustainable practices is crucial for the long-term viability and environmental acceptance of organosilicon chemistry.

Exploration of Silicon-Based Reagents in Novel Reaction Media and Flow Chemistry

The environment in which a chemical reaction takes place can significantly impact its outcome. Researchers are exploring novel reaction media to enhance the efficiency and selectivity of organosilicon synthesis. Ionic liquids, which are salts that are liquid at or near room temperature, are being investigated as alternative solvents. wikipedia.orgorganic-chemistry.org Their unique properties, such as low vapor pressure and high thermal stability, can offer advantages in certain organosilicon transformations. The synthesis of ionic liquids with siloxane-functionalized cations is an example of the integration of organosilicon chemistry with this class of novel solvents. researchgate.net

Flow chemistry is another rapidly developing area with significant potential for organosilicon synthesis. thieme-connect.de Performing reactions in continuous flow systems rather than in traditional batch reactors offers numerous benefits, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. While the application of flow chemistry to the synthesis of long-chain organosilicon compounds is still in its early stages, it represents a promising avenue for process intensification and the development of more efficient and sustainable manufacturing processes.

Integration of Organosilicon Chemistry with Supramolecular Assembly and Nanotechnology

The unique properties of organosilicon compounds make them attractive building blocks for the construction of complex supramolecular assemblies and advanced nanomaterials. In supramolecular chemistry, organosilicon moieties can be incorporated into molecules designed to self-assemble through non-covalent interactions, such as hydrogen bonds. This approach has been used to create organosilicon supramolecular elastomers with tunable mechanical properties. globethesis.com

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 13-(Chlorodimethylsilylmethyl)-heptacosane?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the chlorodimethylsilylmethyl group and alkyl chain conformation. Compare spectra with literature data for silane-containing alkanes .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular weight and detect impurities. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable for non-volatile compounds .

- Chromatography : Perform gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV/RI detection to assess purity. Use inert column materials to avoid degradation of silane groups .

- Elemental Analysis : Quantify chlorine content to validate stoichiometry, as deviations may indicate incomplete functionalization or hydrolysis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods to minimize inhalation risks, and store the compound under inert gas (e.g., argon) to prevent moisture-induced degradation of the chlorosilane group .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability to chlorinated compounds .

- Emergency Procedures : Provide eyewash stations and emergency showers. In case of skin contact, wash immediately with water for 15 minutes and seek medical evaluation .

- Waste Management : Dispose of contaminated materials as halogenated waste, adhering to institutional and OSHA guidelines (29 CFR 1910.101) .

Q. How can researchers design a reproducible synthesis protocol for this compound?

Methodological Answer:

- Silane Coupling Reactions : Optimize reaction conditions (e.g., temperature, solvent polarity) for the addition of chlorodimethylsilane to heptacosane. Anhydrous toluene or THF with catalytic bases (e.g., triethylamine) may enhance yield .

- Purification Strategies : Use column chromatography with silica gel (deactivated with 5% water) to separate unreacted silane precursors. Monitor fractions via TLC with iodine staining .

- Quality Control : Validate reproducibility by comparing batch-to-batch NMR and GC-MS data. Document deviations in reaction time or solvent purity that may affect outcomes .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound be resolved?

Methodological Answer:

- Data Triangulation : Cross-reference primary sources (e.g., peer-reviewed journals, IUCLID databases) and avoid reliance on non-validated commercial databases .

- Reproducibility Testing : Replicate experiments under standardized conditions (e.g., controlled humidity for stability studies). Use Karl Fischer titration to quantify water content in solubility assays .

- Computational Modeling : Apply density functional theory (DFT) to predict thermodynamic stability of the silane-alkane bond under varying conditions. Compare results with experimental DSC/TGA data .

Q. What experimental strategies are suitable for studying the compound’s interactions in biological systems (e.g., as a pheromone analog)?

Methodological Answer:

- Bioactivity Assays : Design dose-response experiments using insect models (e.g., psylla species) to test attractant/repellent effects. Reference methodologies from pheromone studies on 13-methyl heptacosane .

- Isotopic Labeling : Synthesize C-labeled analogs to track metabolic pathways via NMR or isotope-ratio MS. Ensure ethical approval for biological use per institutional guidelines .

- Surface Modification Studies : Functionalize substrates (e.g., silica nanoparticles) with the compound to investigate adhesion properties. Use AFM or contact angle measurements to quantify interactions .

Q. How can researchers address challenges in scaling up synthesis while maintaining regioselectivity of the chlorodimethylsilylmethyl group?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Optimize reaction temperature and catalyst loading (e.g., Pt/C for hydrosilylation) to favor desired regioselectivity. Monitor intermediates via in-situ IR spectroscopy .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Compare yields with batch processes using ANOVA for statistical validation .

- Scale-Down Experiments : Use microreactors to simulate large-scale conditions and identify critical parameters (e.g., mixing efficiency, solvent evaporation rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.